molecular formula C10H13NO2 B1266002 Tert-butyl Pyridine-3-carboxylate CAS No. 65321-36-0

Tert-butyl Pyridine-3-carboxylate

Cat. No. B1266002
CAS RN: 65321-36-0
M. Wt: 179.22 g/mol
InChI Key: JYEVUDXCQHLXNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to Tert-butyl Pyridine-3-carboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to the formation of Schiff base compounds, characterized using FTIR, 1H and 13C NMR spectroscopic methods. The molecular structure of these compounds is further elucidated through X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonding in some derivatives (Çolak et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of the synthesized compounds is stabilized by intramolecular hydrogen bonds, showing significant insight into their structural integrity. For example, one study details the crystal structure of a specific derivative, highlighting its monoclinic space group and the dimensions of intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving Tert-butyl Pyridine-3-carboxylate derivatives showcase a range of reactivities and product formations. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, demonstrating the versatility of these compounds in synthetic chemistry (Chung et al., 2005).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Tert-butyl Pyridine-3-carboxylate were not found, related research on its derivatives provides insight into their structural and physical characteristics. These include crystallographic studies and density functional theory (DFT) analyses, which help understand the compound's stability and structure (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of Tert-butyl Pyridine-3-carboxylate derivatives are intricately linked to their molecular structure, as demonstrated by their synthesis and the subsequent chemical transformations they undergo. These transformations highlight the compound's chemical reactivity and potential for further chemical manipulation (Moskalenko & Boev, 2014).

Scientific Research Applications

Chemical Synthesis and Transformations

Tert-butyl Pyridine-3-carboxylate plays a significant role in chemical synthesis and transformations. For example, it is used in coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are important intermediates in organic synthesis (Wustrow & Wise, 1991). Additionally, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, derived from tert-butyl pyridine-3-carboxylate, reacts with maleic anhydride to form complex endo-adducts, showing the compound's versatility in organic reactions (Moskalenko & Boev, 2014).

Metabolism and Pharmaceutical Research

Tert-butyl Pyridine-3-carboxylate also finds applications in pharmaceutical research, particularly in understanding drug metabolism. For instance, CP-533,536, a compound containing the tert-butyl pyridine-3-carboxylate moiety, was studied for its metabolism in human liver microsomes, shedding light on the metabolic pathways and mechanisms of drugs (Prakash et al., 2008).

Catalysis and Mechanistic Studies

In the field of catalysis, tert-butyl Pyridine-3-carboxylate is used to study reaction mechanisms. For example, investigations into magnesiated bases' reactions on substituted pyridines, including N-(tert-butyl)pyridine-2-carboxamide, have provided insights into deprotonation or 1,4-addition reactions, which are fundamental in organic chemistry and catalysis (Bonnet et al., 2001).

Material Science and Complex Synthesis

In material science, complexes involving tert-butyl pyridine-3-carboxylate derivatives have been synthesized and characterized, contributing to the understanding of molecular structures and interactions. For example, ternary complexes of lanthanide with tert-butyl pyridine-3-carboxylate derivatives were studied for their structure and characterization, advancing knowledge in coordination chemistry and material science (Chu et al., 1999).

properties

IUPAC Name

tert-butyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVUDXCQHLXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215662
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Pyridine-3-carboxylate

CAS RN

65321-36-0
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl pyridine-3-carboxylate
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Synthesis routes and methods

Procedure details

tert-butyl-6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (19.8 g, 50.0 mmol), bis(pinacolato)diboran (14.0 g, 55.0 mmol), Pd(OAc)2 (560 mg, 2.50 mmol), DPPF (2.77 g, 5.00 mmol), and AcOK (5.82 g, 60.0 mmol) were suspended in dioxane (250 mL) and heated at 100° C. for 10 hours. After cooling down to room temperature, 5-bromo-nicotinic acid tert-butyl ester (14.2 g, 55.0 mmol), Pd(PPh3)4 (5.78 g, 5.00 mmol) and 2M Na2CO3 aq. (125 mL, 250 mmol) were added to the reaction mixture; and then heated at 100° C. for 15 hours. The reaction mixture was diluted with EtOAc and H2O, organic layer was washed with brine and dried over MgSO4. After filtration, the solvents were removed in vacuo and the residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4) and the obtained brown solid was crystallized from EtOAc/hexane (1/1) to afford 5-{1′-tert-butoxycarbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}nicotinic acid tert-butyl ester as a pale yellow solid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
catalyst
Reaction Step Two
[Compound]
Name
bis(pinacolato)diboran
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
5.82 g
Type
reactant
Reaction Step Four
Quantity
14.2 g
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
reactant
Reaction Step Five
Quantity
5.78 g
Type
catalyst
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
560 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Rappenglück, KV Niessen, T Seeger, F Worek… - …, 2017 - thieme-connect.com
A variety of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position were synthesized in a transition-metal-free, two-step reaction sequence from 3-substituted …
Number of citations: 12 www.thieme-connect.com
S Rappenglück, S Sichler, G Höfner, T Wein… - …, 2018 - Wiley Online Library
A novel series of 30 symmetric bispyridinium and related N‐heteroaromatic bisquaternary salts with a propane‐1,3‐diyl linker was synthesized and characterized for their binding affinity …
S Rappenglück - 2019 - edoc.ub.uni-muenchen.de
The recent use of sarin as a chemical weapon in Syria as well as the high number of fatal poisonings with organophosphorus pesticides underline the threat emanating from …
Number of citations: 5 edoc.ub.uni-muenchen.de

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